![molecular formula C9H11NO2 B11811323 (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine](/img/structure/B11811323.png)
(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine is a chiral compound belonging to the class of benzofurans Benzofurans are heterocyclic compounds that contain a fused benzene and furan ring This specific compound is characterized by the presence of a methoxy group at the 4-position and an amine group at the 3-position of the dihydrobenzo[b]furan ring system
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of the appropriate starting materials, such as 4-methoxyphenol and 2,3-dihydrobenzo[b]furan.
Formation of the Benzofuran Ring: The benzofuran ring is formed through a cyclization reaction. This can be achieved using various methods, such as the Friedel-Crafts alkylation or acylation reactions.
Introduction of the Amine Group: The amine group is introduced through a nucleophilic substitution reaction. This step often involves the use of reagents like ammonia or primary amines under suitable conditions.
Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (3R)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution techniques.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes. Large-scale production typically focuses on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed.
化学反応の分析
Types of Reactions
(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.
Substitution: The methoxy and amine groups can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, which can have different functional groups and properties.
科学的研究の応用
(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and pharmaceuticals.
Biological Studies: It is used in research to study its effects on various biological pathways and its potential as a therapeutic agent.
Industrial Applications: The compound is explored for its use in the development of new materials and chemical processes.
作用機序
The mechanism of action of (3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s methoxy and amine groups play crucial roles in its binding affinity and activity. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
4-Methoxy-2,3-dihydrobenzo[b]furan: Lacks the amine group, making it less versatile in certain reactions.
3-Amino-2,3-dihydrobenzo[b]furan: Lacks the methoxy group, affecting its chemical properties and reactivity.
4-Methoxybenzofuran: Lacks the dihydro structure, influencing its stability and reactivity.
Uniqueness
(3R)-4-Methoxy-2,3-dihydrobenzo[b]furan-3-ylamine is unique due to the presence of both the methoxy and amine groups, which confer distinct chemical and biological properties. Its chiral nature also adds to its uniqueness, making it a valuable compound for enantioselective synthesis and chiral drug development.
特性
分子式 |
C9H11NO2 |
|---|---|
分子量 |
165.19 g/mol |
IUPAC名 |
(3R)-4-methoxy-2,3-dihydro-1-benzofuran-3-amine |
InChI |
InChI=1S/C9H11NO2/c1-11-7-3-2-4-8-9(7)6(10)5-12-8/h2-4,6H,5,10H2,1H3/t6-/m0/s1 |
InChIキー |
HJDRZCNWTNXKQN-LURJTMIESA-N |
異性体SMILES |
COC1=CC=CC2=C1[C@H](CO2)N |
正規SMILES |
COC1=CC=CC2=C1C(CO2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-Ethyl-5-methoxybenzo[d]isoxazol-3-amine](/img/structure/B11811242.png)
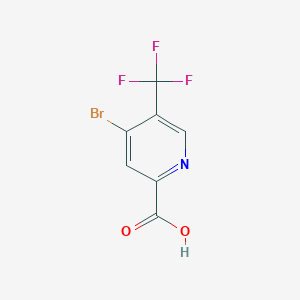
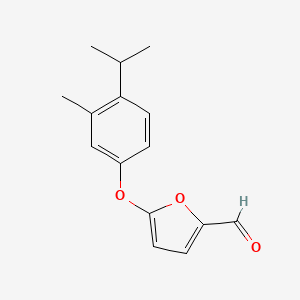
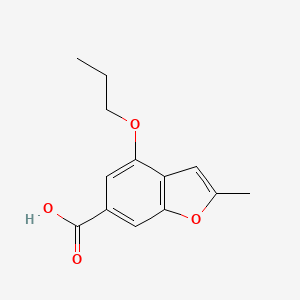
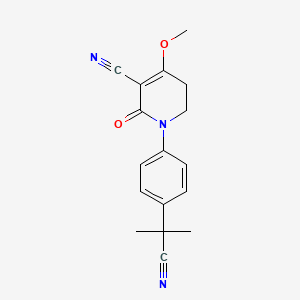

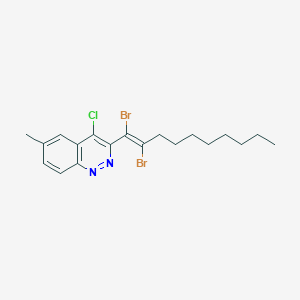

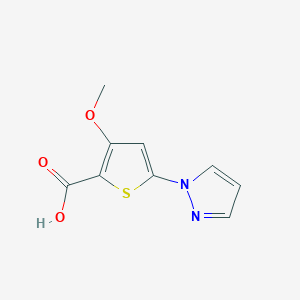


![2-(Thiophen-2-yl)-1H-benzo[d]imidazole-5-carboxylic acid hydrochloride](/img/structure/B11811309.png)


